2-(sec-Butyl)-4,5-dihydrothiazole

MUP binding pheromone transport isothermal titration calorimetry

2-(sec-Butyl)-4,5-dihydrothiazole (SBT; also referred to as 2-sec-butyl-4,5-dihydrothiazole or DHT) is a volatile thiazoline pheromone component endogenously present in male mouse urine. It belongs to the 4,5-dihydrothiazole heterocycle class (C₇H₁₃NS, MW 143.25 g/mol) and carries a sec-butyl substituent at the 2-position of the partially saturated thiazole ring.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
CAS No. 56367-27-2
Cat. No. B1199143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(sec-Butyl)-4,5-dihydrothiazole
CAS56367-27-2
Synonyms2-(sec-butyl)-4,5-dihydrothiazole
2-(sec-butyl)thiazoline
SBDHT
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESCCC(C)C1=NCCS1
InChIInChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3
InChIKeySAWWKXMIPYUIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(sec-Butyl)-4,5-dihydrothiazole (CAS 56367-27-2): Sourcing and Identity Guide


2-(sec-Butyl)-4,5-dihydrothiazole (SBT; also referred to as 2-sec-butyl-4,5-dihydrothiazole or DHT) is a volatile thiazoline pheromone component endogenously present in male mouse urine [1]. It belongs to the 4,5-dihydrothiazole heterocycle class (C₇H₁₃NS, MW 143.25 g/mol) and carries a sec-butyl substituent at the 2-position of the partially saturated thiazole ring [2]. SBT is a chiral molecule that racemizes readily under mild conditions, a property with significant implications for its procurement, handling, and biological activity [3].

Why 2-(sec-Butyl)-4,5-dihydrothiazole Cannot Be Replaced by Generic Thiazoline Analogs


Although several 2-alkyl-4,5-dihydrothiazoles share the same core heterocycle, their biological potency, receptor engagement, and volatile release profiles diverge sharply depending on the alkyl substituent. For instance, 2-isopropyl-4,5-dihydrothiazole co-occurs with SBT in male mouse urine but has not been shown to independently drive the same breadth of pheromonal responses [1]. Likewise, the structurally related mouse pheromone dehydro-exo-brevicomin (DHB) operates through partially overlapping yet distinct receptor and binding-protein pathways, making simple replacement of SBT with DHB or other thiazolines scientifically unsound [2]. The quantitative evidence below demonstrates why procurement specifications must be compound-specific.

Quantitative Differentiation Evidence for 2-(sec-Butyl)-4,5-dihydrothiazole vs. Structural Analogs


MUP-I Binding Affinity: SBT Displays 29- to 64-Fold Tighter Binding Than DHB

Isothermal titration calorimetry (ITC) measurements reveal that (±)-SBT binds to recombinant mouse major urinary protein isoform I (MUP-I) with a fitted Kd of 0.90 μM, while the same isoform binds (±)-dehydro-exo-brevicomin (DHB) with Kd values in the range of 26–58 μM [1]. For MUP-IV, the nasal isoform, SBT binds with Kd ≈ 0.039 μM—an affinity approximately 23-fold higher than for the urinary isoforms [1]. This means SBT occupies MUP binding cavities at concentrations where DHB remains largely unbound, critically affecting pheromone release kinetics from urine marks.

MUP binding pheromone transport isothermal titration calorimetry

Field Trapping Efficacy: SBT-Containing Blend Captures 4× More Female Mice Than Unbaited Controls

In a controlled field experiment, traps baited with synthetic 2-sec-butyl-4,5-dihydrothiazole (DHT) plus 3,4-dehydro-exo-brevicomin (DEB) captured 4 times more female house mice (Mus musculus) than corresponding unbaited control traps [1]. Headspace analysis confirmed that DHT was entirely male-specific in soiled bedding, whereas DEB was 7-fold more abundant in male vs. female bedding [1]. No single-component bait or alternative thiazoline has demonstrated equivalent female-biased field attraction in published studies.

mouse attractant field bioassay sex pheromone pest control

Alarm Pheromone Receptor Activation: SBT Binds and Activates GC-G with High Affinity; DHB and Other Volatiles Do Not

In Grueneberg ganglion (GG) neurons, which mediate innate fear responses, 2-sec-butyl-4,5-dihydrothiazole (SBT) elicited robust, reversible intracellular calcium transients at 10⁻⁴ M, with an EC₅₀ of 3.0 ± 2.3 × 10⁻⁶ M [1]. By contrast, equimolar applications of DHB, 1,2-propanediol, pentanoic acid, and octanoic acid produced no measurable calcium response [1]. Furthermore, SBT directly binds the extracellular domain of transmembrane guanylyl cyclase-G (GC-G), enhancing its enzymatic activity; SBT-induced fear behaviors, blood pressure elevation, and corticosterone release were strongly attenuated in GC-G-knockout mice [2].

Grueneberg ganglion guanylyl cyclase-G alarm pheromone calcium imaging

Vomeronasal cAMP Modulation: SBT and DHB Differentially Decrease cAMP; General Odorant Citronellal Has No Effect

In dissociated female mouse vomeronasal (VN) cells, both SBT and DHB produced a dose-dependent decrease in cAMP levels, whereas the general odorant citronellal elicited no change in cAMP [1]. The differential VN response confirms that SBT engages vomeronasal transduction machinery that general odorants fail to activate, and demonstrates that SBT's VN signaling profile is shared with DHB but absent in non-pheromonal odorants [1].

vomeronasal organ cAMP signaling pheromone transduction

Dominance Signaling: SBT Concentration Is Significantly Elevated in Dominant vs. Subordinate Male Mouse Urine

Gas chromatographic comparison of urinary volatiles from dominant and subordinate male mice established that 2-(sec-butyl)-4,5-dihydrothiazole was present at significantly higher concentrations in bladder and excreted urine of dominant males compared to subordinates [1]. SBT was one of only four compounds (along with α-farnesene, β-farnesene, and DHB) that showed hormonal dependency, being completely absent from the urine of immature and castrated males and restored by testosterone treatment [1]. No equivalent dominance-associated concentration differential has been published for 2-isopropyl-4,5-dihydrothiazole.

social status urinary volatiles testosterone dependence chemical communication

Synthetic Pheromone Reconstitution: SBT Plus DHB Fully Recapitulates the Whitten Effect of Whole Male Urine

Synthetic 2-(sec-butyl)-4,5-dihydrothiazole, when combined with synthetic DHB at appropriate concentrations in water or in castrated-male urine (which lacks these volatiles), was as effective as intact normal male urine at inducing estrous cycle synchronization in grouped female mice (the Whitten effect) [1]. This is a rigorous positive control demonstration: the two synthetic compounds together fully substitute for the complex natural urinary matrix [1]. In contrast, single-compound exposure to SBT, DHB, or 6-hydroxy-6-methyl-3-heptanone (HMH) alone does not induce male-directed odor preference; only the ternary mixture of SBT + DHB + HMH elicits this behavioral endpoint [2].

Whitten effect estrus synchronization primer pheromone synthetic reconstitution

Highest-Impact Application Scenarios for 2-(sec-Butyl)-4,5-dihydrothiazole


Rodent Pheromone Lure Development for Pest Control Trapping Programs

The field-validated 4-fold capture increase of female mice achieved with a DEB + DHT (SBT) bait blend [1] makes SBT an essential active ingredient in any synthetic mouse attractant formulation targeting female house mice. Procurement of purified SBT (≥95% as offered by major suppliers) directly enables the replication of this proven trapping efficacy, which no alternative thiazoline has matched in published field trials.

MUP-Pheromone Binding and Slow-Release Mechanistic Studies

SBT's exceptionally tight binding to MUP-I (Kd = 0.90 μM) and MUP-IV (Kd = 0.039 μM), measured by ITC [2], positions it as the preferred ligand for biophysical studies of pheromone-MUP interaction kinetics. The 29- to 64-fold affinity advantage over DHB ensures that SBT, not DHB, is the compound of choice for experiments requiring sustained, protein-mediated volatile release over behaviorally relevant time scales.

Innate Fear and Alarm Pheromone Circuitry Research

The exclusive ability of SBT to activate Grueneberg ganglion neurons via the GC-G receptor (EC₅₀ = 3.0 μM), while DHB and other mouse volatiles are completely inactive [3], makes SBT an irreplaceable molecular probe for dissecting the neural circuits of innate fear. Any substitution with DHB or generic odorants will fail to engage the GC-G signaling pathway and produce false-negative results.

Analytical Standard for Androgen-Dependent Social Dominance Biomarker Studies

The established dominance-associated concentration gradient of SBT in male mouse urine, coupled with its testosterone dependence (absent in castrated males, restored by hormone treatment) [4], requires pure SBT as a quantitative GC-MS standard. Laboratories investigating rodent social chemosignaling or endocrine disruption should procure authenticated SBT to ensure reliable peak identification and quantification.

Technical Documentation Hub

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